3-Fluoro-4-methoxybenzoyl chloride
Overview
Description
3-Fluoro-4-methoxybenzoyl chloride is an organic compound characterized by the presence of fluoro and methoxy functional groups attached to a benzoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzoyl chloride typically involves the reaction of 3-Fluoro-4-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions for about an hour, followed by evaporation to remove excess thionyl chloride . The general reaction can be represented as:
3-Fluoro-4-methoxybenzoic acid+Thionyl chloride→3-Fluoro-4-methoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient distillation units to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Fluoro-4-methoxybenzoic acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-Fluoro-4-methoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 3-Fluoro-4-methoxybenzoic acid.
Amines and Alcohols: React with this compound to form amides and esters.
Water: Causes hydrolysis of this compound to form 3-Fluoro-4-methoxybenzoic acid.
Major Products Formed
Amides and Esters: Formed from reactions with amines and alcohols.
3-Fluoro-4-methoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-Fluoro-4-methoxybenzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The fluoro and methoxy groups enhance its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-3-methylbenzoyl chloride
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
3-Fluoro-4-methoxybenzoyl chloride is unique due to the presence of both fluoro and methoxy groups, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBAHQDKBWMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381351 | |
Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3907-15-1 | |
Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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